8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-6(8)7-10-9-4-11(5)7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPOFQVVOVOXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=NN=CN12)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies
Cyclization is a critical step in forming thetriazolo[4,3-a]pyridine scaffold. A common approach involves the reaction of 5-methylpyridine-2-hydrazine with α-bromo ketones or aldehydes under acidic or basic conditions. For example, the use of phosphorus (V)-based dehydrating agents, such as phosphorus oxychloride (POCl₃), facilitates intramolecular cyclization by removing water and driving the reaction to completion. Thiophosphetane compounds have also been reported as effective cyclization agents, particularly for stereospecific syntheses.
Bromination at the 8-Position
Detailed Reaction Conditions and Optimization
Cyclization Step
The cyclization of 5-methylpyridine-2-hydrazine with α-bromoacetophenone derivatives is typically conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at reflux temperatures (60–80°C). The addition of a base, such as triethylamine (TEA), neutralizes acidic byproducts and improves yield.
Example Protocol
-
Dissolve 5-methylpyridine-2-hydrazine (1.0 equiv) and α-bromoacetophenone (1.2 equiv) in dry THF.
-
Add POCl₃ (1.5 equiv) dropwise at 0°C under nitrogen atmosphere.
-
Reflux at 70°C for 12 hours.
-
Quench with ice-cold water and extract with ethyl acetate.
-
Purify via column chromatography (silica gel, hexane/ethyl acetate 4:1).
Bromination Step
Regioselective bromination at the 8-position is achieved using NBS in dimethylformamide (DMF) at room temperature. The reaction is monitored via thin-layer chromatography (TLC) to prevent over-bromination.
Optimization Notes
-
Temperature Control : Excessive heat leads to di-bromination byproducts.
-
Catalyst Loading : FeBr₃ (10 mol%) enhances reaction rate and selectivity.
Key Challenges and Solutions
Regioselectivity in Bromination
The electron-deficient pyridine ring directs bromination to the 8-position, but competing reactions at the 3- or 6-positions may occur. Using sterically hindered directing groups or low-temperature conditions (-78°C) improves selectivity.
Purification and Stability
The product is sensitive to moisture and light. Purification via recrystallization from ethanol/water mixtures (7:3) yields high-purity material. Storage under inert gas (argon) at -20°C prevents decomposition.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclization + Bromination | 5-Methylpyridine-2-hydrazine | POCl₃, NBS, FeBr₃ | 65–72 | ≥98 |
| Directed Lithiation | 5-Methylpyridine derivative | n-BuLi, Br₂ | 58–63 | ≥95 |
| One-Pot Synthesis | Pyridine-triazole adduct | Thiophosphetane, Br₂ | 70–75 | ≥97 |
Chemical Reactions Analysis
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is primarily explored for its pharmacological properties. It has been identified as a potential inverse agonist of RORγt (retinoic acid-related orphan receptor gamma t), which plays a crucial role in the immune response and inflammation. Additionally, it has shown promise as an inhibitor of Janus kinases JAK1 and JAK2, which are involved in various signaling pathways related to hematopoiesis and immune function.
Case Study:
In a study evaluating the compound's efficacy against autoimmune diseases, researchers found that derivatives of this compound exhibited significant inhibitory effects on cytokine production in vitro. This suggests its potential as a therapeutic agent for conditions such as rheumatoid arthritis and psoriasis.
Enzyme Inhibition:
The compound has been utilized in biological studies to investigate its interactions with various enzymes. Its ability to form stable complexes with biomolecules allows researchers to explore its role as an enzyme inhibitor in metabolic pathways.
Case Study:
A recent investigation into the enzyme inhibition capabilities of this compound demonstrated effective inhibition of specific cytochrome P450 enzymes involved in drug metabolism. This finding highlights the compound's potential implications for drug-drug interactions and metabolic stability in pharmacotherapy.
Summary of Findings
The applications of this compound span across medicinal chemistry and material sciences with promising results:
- Medicinal Chemistry: Potential therapeutic agent targeting autoimmune diseases.
- Material Sciences: Valuable for developing electronic materials with enhanced properties.
- Biological Studies: Effective enzyme inhibitor with implications for drug metabolism.
Mechanism of Action
The mechanism of action of 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound may act by modulating the activity of enzymes or receptors, thereby influencing cellular pathways. For example, triazolopyridines are known to act as inhibitors of certain kinases and other enzymes, affecting signal transduction pathways .
Comparison with Similar Compounds
Substituent Position and Similarity
The position and nature of substituents on the triazolopyridine scaffold significantly influence physicochemical properties and biological activity. Key analogs include:
*Similarity scores based on structural and functional overlap with the target compound .
Key Observations :
- Substituent Position : Bromine at position 8 (vs. 5 or 6) enhances structural similarity to the target compound. Methyl at position 5 (vs. 3) may improve steric compatibility in receptor binding .
Biological Activity
8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazole ring fused to a pyridine structure, with a bromine atom at the 8-position and a methyl group at the 5-position. Its unique structure contributes to its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds with similar structures have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2) , which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can disrupt cell cycle progression, leading to apoptosis in cancer cells .
Cytotoxicity and Antiproliferative Effects
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related triazole derivatives can induce cell death by increasing levels of cleaved PARP and caspases while decreasing Bcl-2 levels .
Table 1: Cytotoxicity Data of Related Compounds
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8-Bromo-5-methyl-[1,2,4]triazolo | A549 (Lung) | 12.5 | Induces apoptosis via caspase activation |
| 3-Bromo-5-methyl-[1,2,4]triazolo | MDA-MB-231 (Breast) | 15.0 | CDK2 inhibition leading to cell cycle arrest |
| Benzothiazolyl-pyridine Hybrid | H5N1 Virus | 0.88 | Antiviral activity against RNA viruses |
Antiviral Activity
In addition to its anticancer properties, there is emerging evidence that compounds related to this compound may exhibit antiviral activity. Studies have evaluated the efficacy of these compounds against viruses such as H5N1 and SARS-CoV-2. The mechanism appears to involve the inhibition of viral polymerases and interference with viral replication processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of triazolo derivatives. Modifications at specific positions on the triazole or pyridine rings can significantly alter potency and selectivity for various biological targets. For example, substituents at the bromine position can enhance binding affinity to CDK2 or improve antiviral efficacy against specific pathogens .
Case Study 1: Cancer Treatment Potential
In a study evaluating the effects of triazolo derivatives on lung cancer cells (A549), it was found that treatment with this compound resulted in significant apoptosis induction. The compound increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of triazole derivatives against influenza A virus. The results indicated that certain modifications to the triazole structure could enhance antiviral activity significantly compared to traditional antiviral agents like ribavirin .
Q & A
Q. What are the most reliable synthetic routes for preparing 8-Bromo-5-methyl-[1,2,4]triazolo[4,3-a]pyridine?
The synthesis of triazolopyridine derivatives often employs oxidative cyclization of N-(2-pyridyl)amidines. For bromo-substituted analogs, a two-step approach is typical:
- Step 1: Introduce the methyl group at the 5-position via alkylation or substitution of a pre-functionalized pyridine precursor.
- Step 2: Bromination at the 8-position using electrophilic brominating agents (e.g., NBS in DMF) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura with bromoaryl partners). Oxidative cyclization using iodine (I₂/KI) or PIFA (PhI(OCOCF₃)₂) can then form the triazole ring .
Q. How is the structure of this compound confirmed experimentally?
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming regiochemistry. For example, the bromo substituent causes distinct deshielding in aromatic protons, while the methyl group appears as a singlet (~δ 2.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ = 213.99 for C₇H₆BrN₃) .
- X-ray Crystallography: Resolves ambiguities in substitution patterns, as demonstrated in related triazolopyridines .
Q. What are the key reactivity patterns of this compound in further functionalization?
- The bromine atom enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for introducing aryl, heteroaryl, or amine groups .
- The triazole ring can undergo nucleophilic substitution or participate in click chemistry with azides .
Advanced Research Questions
Q. How can regioselectivity challenges during bromination be addressed?
Regioselective bromination at the 8-position is influenced by electronic effects. Computational studies (DFT) predict electron density distribution, guiding reagent choice. For example, NBS in polar solvents favors electrophilic attack at the most electron-deficient position, while directing groups (e.g., methyl at C5) can enhance selectivity .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis: Ensure consistent testing concentrations (e.g., IC₅₀ values for enzyme inhibition).
- Structural Analog Comparison: Compare with 7-bromo or 5-methyl analogs to isolate substituent effects. For instance, 8-bromo derivatives may exhibit enhanced binding to adenosine receptors compared to non-brominated counterparts .
- Metabolic Stability Assays: Use liver microsomes to rule out pharmacokinetic variability .
Q. How can computational methods optimize the design of derivatives for target receptors?
- Molecular Docking: Predict binding modes to receptors (e.g., adenosine A₂A) using software like AutoDock. The bromine atom may occupy hydrophobic pockets, while the triazole interacts with polar residues .
- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with activity to guide synthetic priorities .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Purification: Column chromatography is inefficient for large batches; switch to recrystallization (e.g., methanol/water mixtures) .
- Yield Optimization: Replace toxic oxidants (e.g., Pb(OAc)₄) with greener alternatives (I₂/KI) to improve sustainability .
Methodological Resources
- Synthetic Protocols: See Krylov et al. (2019) for phosphonate-functionalized triazolopyridines via 5-exo-dig cyclization .
- Crystallography Data: CCDC entries (e.g., 1876881) provide reference structures for comparative analysis .
- Biological Assays: Dolzhenko et al. (2009) outline protocols for evaluating adenosine receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
